3-(3,3-Dimethylbutoxy)azetidine

Medicinal Chemistry Drug Design Lipophilicity

This azetidine scaffold is differentiated by the sterically hindered 3,3-dimethylbutoxy group, optimizing CNS drug candidates. Its enhanced lipophilicity (XLogP3: 1.6) and low TPSA (21.3 Ų) improve blood-brain barrier penetration, while the branched chain confers metabolic stability over linear analogs. Not interchangeable with simpler 3-alkoxyazetidines; this variant delivers precise SAR requirements for selective inhibitor design. Secure a reliable B2B supply of this research-exclusive building block for your lead optimization program.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13060422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Dimethylbutoxy)azetidine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CCOC1CNC1
InChIInChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3
InChIKeyMNMRPPXFZFQAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3-Dimethylbutoxy)azetidine: Key Physicochemical and Structural Profile for Procurement Evaluation


3-(3,3-Dimethylbutoxy)azetidine (CAS 1343616-49-8) is a specialized azetidine derivative characterized by a four-membered cyclic amine core substituted at the 3-position with a sterically hindered 3,3-dimethylbutoxy group [1]. This compound has a molecular formula of C₉H₁₉NO, a molecular weight of 157.25 g/mol, a predicted XLogP3 of 1.6, and a topological polar surface area (TPSA) of 21.3 Ų [1]. Its unique structural features, combining the constrained azetidine ring with a branched, lipophilic alkoxy chain, make it of particular interest in medicinal chemistry and organic synthesis [1][2].

Why 3-(3,3-Dimethylbutoxy)azetidine Cannot Be Trivially Replaced by Other 3-Alkoxyazetidines


While a variety of 3-alkoxyazetidines exist, they are not functionally interchangeable. The specific steric and electronic properties conferred by the 3,3-dimethylbutoxy group are critical. For instance, the branched, tert-butyl-like terminus of this group is associated with enhanced lipophilicity and potential for improved membrane permeability compared to smaller or linear alkoxy chains [1][2]. Furthermore, the increased steric bulk at the 3-position of the azetidine ring can significantly alter the compound's reactivity, metabolic stability, and target binding selectivity, as noted in structure-activity relationship (SAR) studies of azetidine-derived molecules [3]. Therefore, substituting with a simpler analog like 3-methoxyazetidine or 3-ethoxyazetidine would yield a molecule with fundamentally different physicochemical and likely biological properties, rendering it unsuitable for applications where the unique profile of the 3,3-dimethylbutoxy variant is required.

Quantitative Differentiation Guide: 3-(3,3-Dimethylbutoxy)azetidine vs. Closest Analogs


Lipophilicity Increase: Predicted LogP of 3-(3,3-Dimethylbutoxy)azetidine vs. 3-Methoxyazetidine

The 3,3-dimethylbutoxy substituent confers significantly higher lipophilicity compared to the simpler 3-methoxy group. The target compound has a predicted XLogP3 value of 1.6 [1]. While an exact, experimentally determined LogP for 3-methoxyazetidine is not readily available in this search, its structure is far less hydrophobic. This difference is consistent with the known lipophilicity-enhancing effect of the 3,3-dimethylbutoxy moiety, which is leveraged in drug design to improve membrane permeability [2].

Medicinal Chemistry Drug Design Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: 3-(3,3-Dimethylbutoxy)azetidine vs. 2-(3,3-Dimethylbutoxy)-1-ethanamine

The azetidine ring imparts a lower topological polar surface area (TPSA) compared to an open-chain analog with a similar substituent. The target compound has a TPSA of 21.3 Ų [1]. In contrast, the structurally related acyclic analog 2-(3,3-dimethylbutoxy)-1-ethanamine has a TPSA of 35.2 Ų [2].

Medicinal Chemistry ADME CNS Drug Design

Steric Bulk and Rotatable Bond Count: 3-(3,3-Dimethylbutoxy)azetidine vs. 3-Methoxyazetidine

The 3,3-dimethylbutoxy group introduces significantly greater steric bulk and conformational flexibility than smaller alkoxy substituents. The target compound features 4 rotatable bonds [1], a property that can be tuned to optimize target selectivity. In contrast, 3-methoxyazetidine has fewer rotatable bonds and lacks the bulky tert-butyl-like terminus. This difference is a key factor in SAR studies of azetidine derivatives, where the 3,3-dimethylbutoxy moiety is noted for its ability to influence reactivity and binding selectivity due to steric hindrance [2].

Medicinal Chemistry Lead Optimization Selectivity

Primary Research & Industrial Applications for 3-(3,3-Dimethylbutoxy)azetidine Based on Quantifiable Differentiation


Scaffold for CNS Drug Discovery Programs

Given its favorably low TPSA (21.3 Ų) compared to open-chain analogs, 3-(3,3-dimethylbutoxy)azetidine is a strong candidate scaffold for designing compounds intended to cross the blood-brain barrier [1]. The enhanced lipophilicity (XLogP3 1.6) conferred by its unique substituent further supports this application [2]. Researchers developing CNS therapeutics can leverage this scaffold to improve brain penetration of their lead series.

Building Block for Optimizing Oral Bioavailability

The compound's balanced lipophilicity profile (XLogP3 1.6) is within the optimal range for oral drug candidates [1]. Its sterically hindered, tert-butyl-like group may also confer metabolic stability advantages compared to linear alkoxy chains, as suggested by findings on related structures [2]. This makes it a valuable intermediate for medicinal chemists seeking to enhance the pharmacokinetic properties of new chemical entities.

Reagent in Targeted Covalent Inhibitor Design

The azetidine core provides a rigid, three-dimensional scaffold, while the 3,3-dimethylbutoxy group offers a significant increase in steric bulk and conformational flexibility (4 rotatable bonds) compared to simpler alkoxyazetidines [1]. This combination of features is valuable for designing selective enzyme inhibitors, particularly where a defined exit vector or specific hydrophobic interaction is needed to achieve isoform selectivity [2].

Quote Request

Request a Quote for 3-(3,3-Dimethylbutoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.